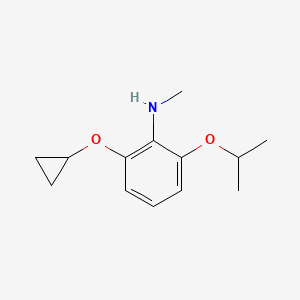
1-Tert-butyl-3-cyclopropoxy-2-isopropylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Tert-butyl-3-cyclopropoxy-2-isopropylbenzene is an organic compound with the molecular formula C16H24O It is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and an isopropyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Tert-butyl-3-cyclopropoxy-2-isopropylbenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of a benzene derivative with tert-butyl and isopropyl groups, followed by the introduction of the cyclopropoxy group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and solvents such as tetrahydrofuran or dimethyl sulfoxide to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Tert-butyl-3-cyclopropoxy-2-isopropylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Halogenated or nitro-substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Tert-butyl-3-cyclopropoxy-2-isopropylbenzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical products, including polymers and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Tert-butyl-3-cyclopropoxy-2-isopropylbenzene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Isopropyl-3-tert-butylbenzene: Shares structural similarities but lacks the cyclopropoxy group.
1-Tert-butyl-2-cyclopropoxy-3-isopropylbenzene: Similar structure with different positions of the substituents.
1-Tert-butyl-3-cyclopropoxy-4-isopropylbenzene: Another isomer with different substituent positions.
Uniqueness: 1-Tert-butyl-3-cyclopropoxy-2-isopropylbenzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C16H24O |
|---|---|
Molekulargewicht |
232.36 g/mol |
IUPAC-Name |
1-tert-butyl-3-cyclopropyloxy-2-propan-2-ylbenzene |
InChI |
InChI=1S/C16H24O/c1-11(2)15-13(16(3,4)5)7-6-8-14(15)17-12-9-10-12/h6-8,11-12H,9-10H2,1-5H3 |
InChI-Schlüssel |
MSHBNXHWGYVQIR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C=CC=C1OC2CC2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![tert-Butyl rel-(3aR,5R,6aS)-5-(benzylamino)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate](/img/structure/B14830442.png)

